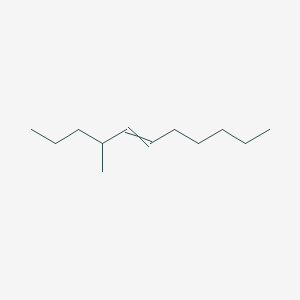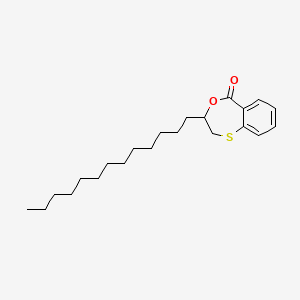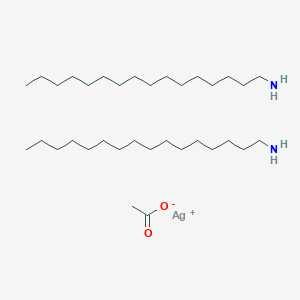
Silver;hexadecan-1-amine;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;hexadecan-1-amine;acetate is a coordination compound that combines silver ions with hexadecan-1-amine and acetate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;hexadecan-1-amine;acetate typically involves the reaction of silver salts with hexadecan-1-amine and acetic acid. One common method is to dissolve silver nitrate in water, followed by the addition of hexadecan-1-amine and acetic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Silver;hexadecan-1-amine;acetate can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental silver, especially in the presence of reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Silver;hexadecan-1-amine;acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of silver;hexadecan-1-amine;acetate involves the interaction of silver ions with biological molecules. Silver ions can disrupt microbial cell membranes, leading to cell death. Additionally, the compound can interact with proteins and nucleic acids, inhibiting their function and replication . The hexadecan-1-amine and acetate ligands help stabilize the silver ions and facilitate their delivery to target sites .
Comparación Con Compuestos Similares
Similar Compounds
Silver acetate: A simpler compound with similar antimicrobial properties but lacks the stabilizing effect of hexadecan-1-amine.
Silver nitrate: Widely used in various applications but more reactive and less stable compared to silver;hexadecan-1-amine;acetate.
Silver carboxylates: A broader class of compounds that include this compound and have diverse applications in nanoparticle synthesis and catalysis.
Uniqueness
This compound is unique due to the presence of hexadecan-1-amine, which provides additional stability and potential for functionalization. This makes it more versatile compared to simpler silver compounds like silver acetate and silver nitrate .
Propiedades
Número CAS |
148354-38-5 |
|---|---|
Fórmula molecular |
C34H73AgN2O2 |
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
silver;hexadecan-1-amine;acetate |
InChI |
InChI=1S/2C16H35N.C2H4O2.Ag/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4;/h2*2-17H2,1H3;1H3,(H,3,4);/q;;;+1/p-1 |
Clave InChI |
JVEFGTRBNDNSJQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCN.CC(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
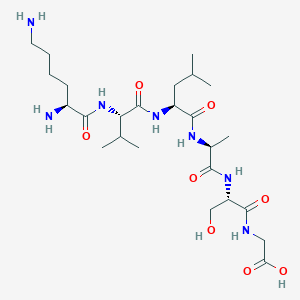
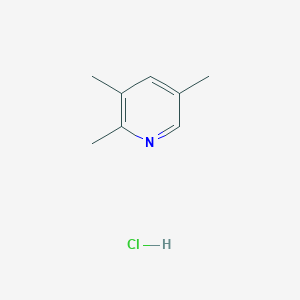
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
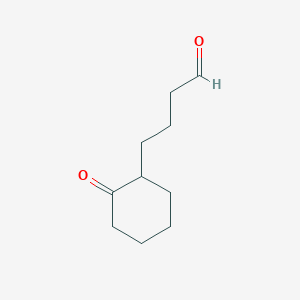
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
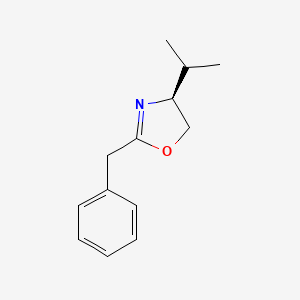
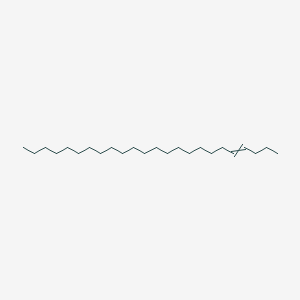
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
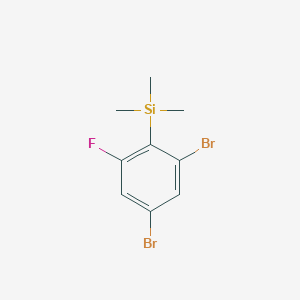
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
